molecular formula C20H20D3N.HCl B1165177 Maprotiline-d3 HCl

Maprotiline-d3 HCl

Cat. No. B1165177
M. Wt: 316.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CAS Number: 10347-81-6 (unlabeled)

Scientific Research Applications

Anticancer Potential in Hepatocellular Carcinoma

Maprotiline has been found to exhibit significant anticancer potential in hepatocellular carcinoma (HCC) cell lines. It restrains cell proliferation, colony formation, metastasis, and exerts antitumor effects in vivo. Additionally, maprotiline can enhance the sensitivity of HCC cells to sorafenib. It achieves these effects by decreasing the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) via the ERK signaling pathway, leading to reduced cholesterol biosynthesis and impeded HCC cell growth. Furthermore, cellular retinoic acid binding protein 1 (CRABP1) has been identified as a direct target of maprotiline in this context (Zheng, Zhu, Liu, Luo, & Xu, 2021).

Structural and Vibrational Study

A detailed study on the structure and vibrational aspects of maprotiline has been conducted. This study includes the recording of solid and solution infrared spectra in different solvents and the use of DFT calculations for understanding the equilibrium structure of maprotiline. Such studies are critical for understanding the interactions and stability of the compound under various conditions (Yavuz, Bayari, & Kazanci, 2009).

Antidepressant and Norepinephrine Reuptake Inhibition

Maprotiline hydrochloride, as a tetracyclic antidepressant, primarily functions by blocking the re-uptake of norepinephrine. This mechanism increases the synaptic concentration of norepinephrine in the central nervous system, prolonging its action on central receptors. Such studies provide insight into the pharmacodynamics of maprotiline in the treatment of depression (Suh & Smith, 2020).

Analytical Studies

Research has been conducted on the development of methods for the determination and analysis of maprotiline in pharmaceutical formulations. This includes stability-indicating ultra-fast liquid chromatographic analysis, which is crucial for ensuring the quality and efficacy of maprotiline in pharmaceutical applications (Onal & Tekkeli, 2019).

Inhibition of COX2 and iNOS Gene Expression

Maprotiline has demonstrated the capability to inhibit COX2 and iNOS gene expression in various in vitro and in vivo models. This anti-inflammatory effect, demonstrated in studies like lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats, suggests a broader therapeutic potential for maprotiline beyond its antidepressant use (Rafiee, Hajhashemi, & Javanmard, 2019).

High Glucose-Induced Dysfunction in Renal Cells

Maprotiline has been found to ameliorate high glucose-induced dysfunction in renal glomerular endothelial cells. It attenuates oxidative stress and regulates key enzymes and molecules, indicating its potential therapeutic role in diabetic nephropathy (Zhou & Liu, 2022).

properties

Product Name

Maprotiline-d3 HCl

Molecular Formula

C20H20D3N.HCl

Molecular Weight

316.88

Origin of Product

United States

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